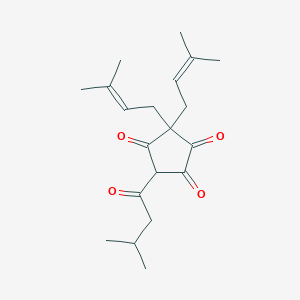

1,2,4-Cyclopentanetrione, 3,3-bis(3-methyl-2-butenyl)-5-(3-methyl-1-oxobutyl)-

Cat. No. B8520850

M. Wt: 332.4 g/mol

InChI Key: SGJIYESRGDTFSD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04013721

Procedure details

4 g lupulone are dissolved, with stirring, in 100 ml 0.5 N sodium hydroxide solution, filtered into a 250 ml three necked flask provided with a gas inlet tube, reflux condenser, and internal thermometer, and mixed with 1 g catalyst (see Table). After flushing out with oxygen, the apparatus is heated to the predetermined temperature. The lupulate solution is then oxidized with vigorous stirring, while oxygen is passed through. After completion of the reaction, which can be recognized by a marked fall in the absorption of oxygen, or after the consumption of 250 ml of oxygen, the solution is allowed to cool, the catalyst is filtered off, and the solution is acidified and twice extracted with 50 ml n-hexane on each occasion. The combined hexane solutions are dried over sodium sulphate and evaporated. The hulupone is obtained in the form of a bright yellow to brownish yellow oil (see Table).

[Compound]

Name

catalyst

Quantity

1 g

Type

catalyst

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:4][C:5]([C:7]1[C:13]([OH:14])=C(CC=C(C)C)[C:10](=[O:11])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:8]=1[OH:30])=[O:6])[CH3:3]>[OH-].[Na+]>[CH3:1][CH:2]([CH2:4][C:5]([CH:7]1[C:8](=[O:30])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:10](=[O:11])[C:13]1=[O:14])=[O:6])[CH3:3] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CC(=O)C1=C(C(C(=O)C(=C1O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered into a 250 ml three necked flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a gas inlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After flushing out with oxygen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the apparatus is heated to the predetermined temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be recognized by a marked fall in the absorption of oxygen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the consumption of 250 ml of oxygen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the catalyst is filtered off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

twice extracted with 50 ml n-hexane on each occasion

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined hexane solutions are dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CC(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |